molecular formula C7H6BNO3 B1381102 (2-Cyano-4-hydroxyphenyl)boronic acid CAS No. 1186420-91-6

(2-Cyano-4-hydroxyphenyl)boronic acid

Cat. No. B1381102
M. Wt: 162.94 g/mol
InChI Key: FWQFSZVOFOQNNC-UHFFFAOYSA-N
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Description

“(2-Cyano-4-hydroxyphenyl)boronic acid” is a boronic acid derivative that contains a cyano and a hydroxy group on the benzene ring . The chemical formula of this compound is C7H6BNO3 . It is a powder with a molecular weight of 162.94 .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid prodrugs of crizotinib proved to be a good approach for reverting the problems associated with crizotinib .


Molecular Structure Analysis

The molecular structure of “(2-Cyano-4-hydroxyphenyl)boronic acid” is determined by 11B NMR spectroscopy . This method is used to determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d, l -hydrobenzoin as prototypical diols .


Chemical Reactions Analysis

Boronic acids, such as “(2-Cyano-4-hydroxyphenyl)boronic acid”, have been employed for diol binding with differing substitution of the phenyl ring . The reaction conditions include the use of Boc2O, DMAP, CH2Cl2, and other reagents .


Physical And Chemical Properties Analysis

“(2-Cyano-4-hydroxyphenyl)boronic acid” is a powder with a molecular weight of 162.94 . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Suzuki-Miyaura Coupling

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“(2-Cyano-4-hydroxyphenyl)boronic acid” is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

Methods of Application or Experimental Procedures

In a typical Suzuki-Miyaura coupling reaction, an organoboron compound (like “(2-Cyano-4-hydroxyphenyl)boronic acid”) and a halide are coupled in the presence of a palladium catalyst and a base . The exact procedures and parameters can vary depending on the specific substrates and reaction conditions.

Results or Outcomes

The outcome of a Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis due to its mild reaction conditions and the stability of organoboron reagents .

Stille Coupling

Summary of the Application

Boronic acids can be used in Stille coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .

Methods of Application or Experimental Procedures

In a typical Stille coupling reaction, an organoboron compound and a stannane are coupled in the presence of a palladium catalyst . The exact procedures and parameters can vary depending on the specific substrates and reaction conditions.

Results or Outcomes

The outcome of a Stille coupling is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis due to its mild reaction conditions and the stability of organoboron reagents .

Aminocarbonylation

Summary of the Application

Boronic acids can be used in palladium-catalyzed aminocarbonylation reactions . This reaction is used to form carbon-nitrogen bonds .

Methods of Application or Experimental Procedures

In a typical aminocarbonylation reaction, an organoboron compound and an amine are coupled in the presence of a palladium catalyst and carbon monoxide . The exact procedures and parameters can vary depending on the specific substrates and reaction conditions.

Results or Outcomes

The outcome of an aminocarbonylation reaction is the formation of a new carbon-nitrogen bond . This reaction is widely used in organic synthesis due to its mild reaction conditions and the stability of organoboron reagents .

Ruthenium Catalyzed Direct Arylation

Summary of the Application

Boronic acids can be used in ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .

Methods of Application or Experimental Procedures

In a typical reaction, an organoboron compound and an amine are coupled in the presence of a ruthenium catalyst . The exact procedures and parameters can vary depending on the specific substrates and reaction conditions.

Results or Outcomes

The outcome of this reaction is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis due to its mild reaction conditions and the stability of organoboron reagents .

Ligand-free Copper-catalyzed Coupling

Summary of the Application

Boronic acids can be used in ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids .

Methods of Application or Experimental Procedures

In a typical reaction, an organoboron compound and a nitro arene are coupled in the presence of a copper catalyst . The exact procedures and parameters can vary depending on the specific substrates and reaction conditions.

Safety And Hazards

“(2-Cyano-4-hydroxyphenyl)boronic acid” is considered hazardous . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements and precautionary statements are available in the MSDS .

properties

IUPAC Name

(2-cyano-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQFSZVOFOQNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyano-4-hydroxyphenyl)boronic acid

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